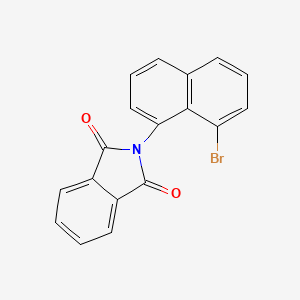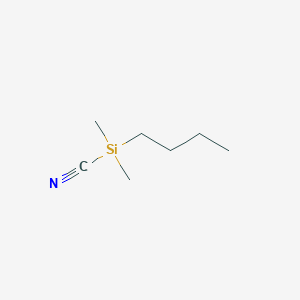![molecular formula C13H28OSi2 B14308348 tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane CAS No. 111999-90-7](/img/structure/B14308348.png)
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane is a complex organosilicon compound. It features a tert-butyl group, dimethylsilyl group, and a trimethylsilyl-protected butynyl group. This compound is notable for its use in organic synthesis, particularly in the protection of functional groups and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silanol with a trimethylsilyl-protected butynyl halide under basic conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Oxidation Reactions: The compound can be oxidized to introduce hydroxyl groups.
Reduction Reactions: Reduction can be performed to convert the alkyne to an alkene or alkane
Common Reagents and Conditions
Tetrabutylammonium fluoride (TBAF): Used for deprotection of the trimethylsilyl group.
Palladium catalysts: Employed in hydrogenation reactions to reduce the alkyne.
Oxidizing agents: Such as potassium permanganate for oxidation reactions
Major Products Formed
Hydroxylated derivatives: Formed through oxidation.
Alkenes and alkanes: Resulting from reduction reactions.
Substituted silanes: Produced via substitution reactions
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane is used in various scientific research applications:
Organic Synthesis: As a protecting group for alcohols and amines.
Material Science: In the synthesis of silicon-based polymers and materials.
Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
Analytical Chemistry: Used in the derivatization of compounds for gas chromatography and mass spectrometry
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups. The tert-butyl and dimethylsilyl groups further stabilize the compound and enhance its reactivity in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilane: Similar in structure but lacks the butynyl group.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyl group instead of a butynyl group.
tert-Butyldimethylsilyloxyacetaldehyde: Features an aldehyde group instead of the butynyl group .
Uniqueness
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane is unique due to its combination of protecting groups and the presence of a butynyl moiety. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Propiedades
Número CAS |
111999-90-7 |
|---|---|
Fórmula molecular |
C13H28OSi2 |
Peso molecular |
256.53 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(4-trimethylsilylbut-2-ynoxy)silane |
InChI |
InChI=1S/C13H28OSi2/c1-13(2,3)16(7,8)14-11-9-10-12-15(4,5)6/h11-12H2,1-8H3 |
Clave InChI |
HGGDXGVHCPBOJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC#CC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
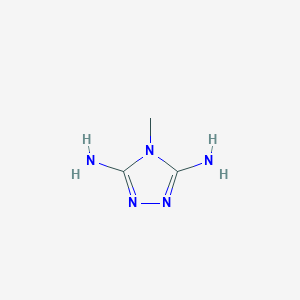
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
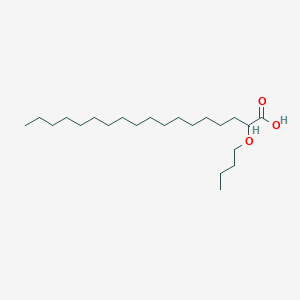
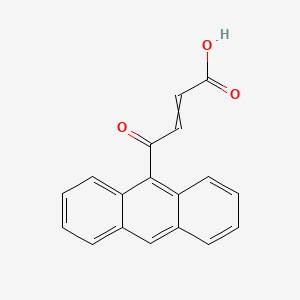
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
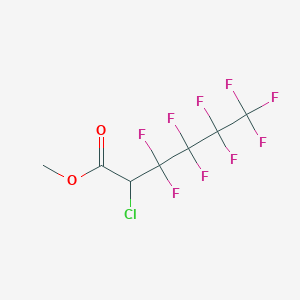
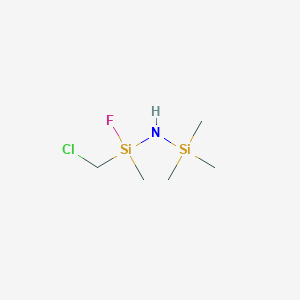
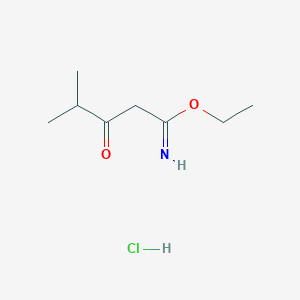
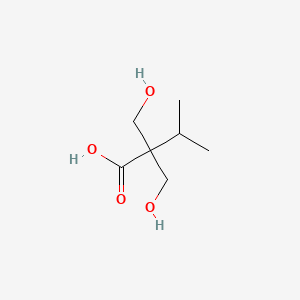
![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
